N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
CAS No.: 1428348-80-4
Cat. No.: VC5288968
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428348-80-4 |
|---|---|
| Molecular Formula | C21H25N5O4S |
| Molecular Weight | 443.52 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-6-(3-methylbutyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H25N5O4S/c1-13(2)6-7-26-20(28)19-15(10-25(3)24-19)23-21(26)31-11-18(27)22-9-14-4-5-16-17(8-14)30-12-29-16/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3,(H,22,27) |
| Standard InChI Key | WNBABMDLWRTCOE-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4)C |
Introduction
Chemical Identity
Chemical Name:
N-(benzo[d] dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Molecular Formula: CHNOS
Molecular Weight: Approximately 412.5 g/mol (calculated based on the formula).
The compound features:
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A benzo[d] dioxole moiety contributing aromaticity and polarity.
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A pyrazolo[4,3-d]pyrimidine core known for its bioactivity in various pharmacological contexts.
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A thioacetamide linkage providing sulfur-containing functionality.
Functional Groups
The molecule contains:
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Aromatic rings: The benzo[d] dioxole group provides rigidity and electron density.
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Pyrazolo[4,3-d]pyrimidine nucleus: Known for its relevance in medicinal chemistry.
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Thioacetamide unit: Enhances reactivity and potential bioactivity.
3D Conformation
The compound likely adopts a semi-rigid conformation due to the aromatic and heterocyclic systems, with flexibility around the thioacetamide chain.
Synthesis
The synthesis of this compound would typically involve:
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Formation of the benzo[d]13dioxole precursor, often from catechol derivatives via methylenation.
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Construction of the pyrazolo[4,3-d]pyrimidine core, achieved through cyclization reactions involving hydrazines and appropriate diketones or amidines.
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Thioacetamide coupling, where a thiol derivative reacts with an acetamide intermediate under mild conditions.
Detailed synthetic pathways would depend on the availability of starting materials and desired purity levels.
Potential Pharmacological Uses
Compounds with similar scaffolds have been explored for:
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Anti-inflammatory activity: Pyrazolo[4,3-d]pyrimidines are known inhibitors of enzymes like COX or LOX.
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Anticancer properties: Heterocyclic compounds often interact with kinases or DNA.
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Antiviral activity: The sulfur atom may enhance binding to viral proteins.
Molecular Docking Insights
Preliminary in silico studies could reveal interactions with biological targets such as protein kinases or nucleic acids due to its heteroaromatic nature.
Analytical Characterization
To confirm the identity of this compound:
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NMR Spectroscopy (¹H and ¹³C): To identify functional groups and confirm connectivity.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To detect characteristic bonds (e.g., C=O stretching at ~1700 cm⁻¹).
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X-ray Crystallography: For precise structural determination if crystalline.
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